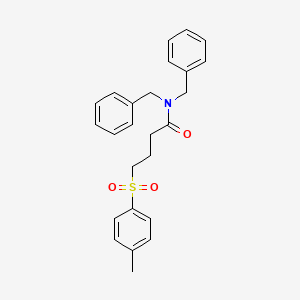

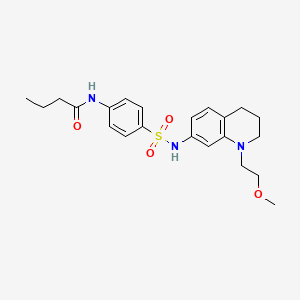

N,N-二苯甲基-4-对甲苯磺酰丁酰胺

货号 B2817934

CAS 编号:

941987-15-1

分子量: 421.56

InChI 键: KAWYVSXYCPHRFX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- The N-dibenzyl protective group plays a crucial role in the stereoselective preparation of β-lactam–containing pseudopeptides. Researchers have explored different reaction conditions and protective groups to obtain compounds containing 3-amino-azetidin-2-one. Successful implementation of dibenzyl-protected serine-containing dipeptides through the Mitsunobu reaction has yielded desired products with high yields and stereoselectivity .

- β-Lactam heterocycles serve as the building blocks for widely used antibacterial agents, including penicillins, carbapenems, and cephems. N,N-dibenzyl-4-tosylbutanamide derivatives may exhibit antibacterial properties, making them relevant for drug development .

- Monocyclic β-lactams have been investigated as potent cholesterol absorption inhibitors by inhibiting cholesterol acyl transferase. These compounds could potentially impact lipid metabolism and cardiovascular health .

- Some β-lactams, including those derived from N,N-dibenzyl-4-tosylbutanamide, act as dopamine receptor antagonists. Understanding their interactions with dopamine receptors could have implications for neurological disorders and drug design .

- Certain β-lactams exhibit vasopressin V1a antagonistic activity. Research in this area may contribute to the development of drugs targeting vasopressin receptors for conditions like hypertension and heart failure .

- Spirocyclic β-lactams have shown promise as type II β-turn–inducing peptide mimetics. Investigating their structural properties and biological activities could lead to novel therapeutic agents .

β-Lactam Pseudopeptides Synthesis

Antibacterial Agents

Cholesterol Absorption Inhibition

Dopamine Receptor Antagonism

Vasopressin V1a Antagonism

Type II β-Turn–Inducing Peptide Mimetics

属性

IUPAC Name |

N,N-dibenzyl-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3S/c1-21-14-16-24(17-15-21)30(28,29)18-8-13-25(27)26(19-22-9-4-2-5-10-22)20-23-11-6-3-7-12-23/h2-7,9-12,14-17H,8,13,18-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWYVSXYCPHRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

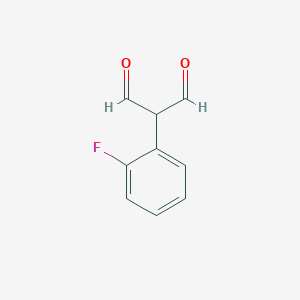

2-(2-Fluorophenyl)propanedial

1267105-60-1

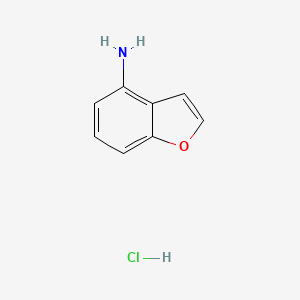

1-Benzofuran-4-amine;hydrochloride

1021871-64-6

![methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2817854.png)

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2817861.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide](/img/structure/B2817863.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide](/img/structure/B2817869.png)

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)